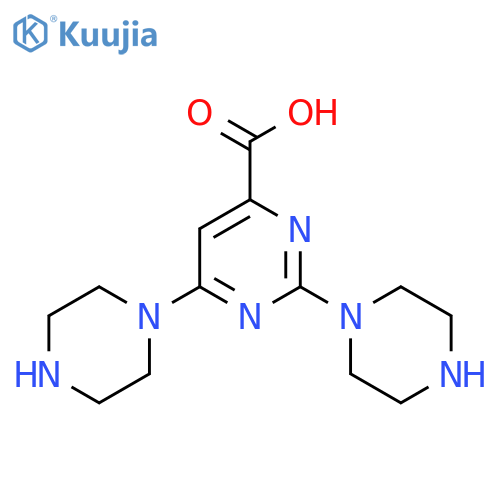Cas no 2138119-16-9 (2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid)

2138119-16-9 structure
商品名:2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-bis(piperazin-1-yl)pyrimidine-4-carboxylic acid
- EN300-1143515
- 2138119-16-9
- 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C13H20N6O2/c20-12(21)10-9-11(18-5-1-14-2-6-18)17-13(16-10)19-7-3-15-4-8-19/h9,14-15H,1-8H2,(H,20,21)
- InChIKey: BSFHZPFYGDRBGF-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(=NC(=N1)N1CCNCC1)N1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 292.16477390g/mol
- どういたいしつりょう: 292.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 93.6Ų
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143515-5g |
2138119-16-9 | 95% | 5g |
$3065.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-5.0g |
2138119-16-9 | 5g |
$3065.0 | 2023-06-09 | |||
| Enamine | EN300-1143515-0.25g |
2138119-16-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-10.0g |
2138119-16-9 | 10g |
$4545.0 | 2023-06-09 | |||
| Enamine | EN300-1143515-0.1g |
2138119-16-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-10g |
2138119-16-9 | 95% | 10g |
$4545.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-1.0g |
2138119-16-9 | 1g |
$1057.0 | 2023-06-09 | |||
| Enamine | EN300-1143515-2.5g |
2138119-16-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-0.05g |
2138119-16-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | ||
| Enamine | EN300-1143515-1g |
2138119-16-9 | 95% | 1g |
$1057.0 | 2023-10-26 |
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2138119-16-9 (2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
